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molecular formula C12H11NO B1441344 5-phenyl-1H-azepin-2(3H)-one CAS No. 41789-70-2

5-phenyl-1H-azepin-2(3H)-one

Cat. No. B1441344
M. Wt: 185.22 g/mol
InChI Key: JZAVYAUAMQHQIV-UHFFFAOYSA-N
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Patent
US08188069B2

Procedure details

The crude diethyl-(5-phenyl-3H-azepin-2-yl)-amine (12.47 g) is added to water (10.0 mL) and 2-methoxy-ethanol (40.0 mL) and the resulting mixture heated to reflux and stirred 4½ days. The volatiles are removed in vacuo and the residue diluted with dichloromethane and washed with 0.1N HCl (2×200 mL) and saturated aqueous NaHCO3 (2×200 mL). The organic layer is dried over Na2SO4 and concentrated in vacuo to give the crude title compound as a dark brown solid (9.63 g). This material is carried into the next reaction without further purification.
Name
diethyl-(5-phenyl-3H-azepin-2-yl)-amine
Quantity
12.47 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)[C:4]1[CH2:10][CH:9]=[C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7]=[CH:6][N:5]=1)C.[OH2:19]>COCCO>[C:11]1([C:8]2[CH:7]=[CH:6][NH:5][C:4](=[O:19])[CH2:10][CH:9]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
diethyl-(5-phenyl-3H-azepin-2-yl)-amine
Quantity
12.47 g
Type
reactant
Smiles
C(C)N(C1=NC=CC(=CC1)C1=CC=CC=C1)CC
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
COCCO

Conditions

Stirring
Type
CUSTOM
Details
stirred 4½ days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with dichloromethane
WASH
Type
WASH
Details
washed with 0.1N HCl (2×200 mL) and saturated aqueous NaHCO3 (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CCC(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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